Cas no 2648934-07-8 ((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}hexanoic acid)

(2S)-2-{2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}hexanoic acid is a protected amino acid derivative commonly used in peptide synthesis. Its structure features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which ensures selective deprotection under mild basic conditions, making it suitable for solid-phase peptide synthesis (SPPS). The compound's chiral center at the (2S)-position maintains stereochemical integrity during coupling reactions. The branched aliphatic side chain enhances solubility in organic solvents while minimizing steric hindrance. This derivative is particularly valuable for introducing non-natural or modified amino acids into peptide sequences, enabling precise control over peptide structure and function. Its stability under standard SPPS conditions and compatibility with common coupling reagents make it a reliable choice for complex peptide assembly.
(2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}hexanoic acid structure
2648934-07-8 structure
商品名:(2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}hexanoic acid
CAS番号:2648934-07-8
MF:C28H36N2O5
メガワット:480.595848083496
CID:6504904
PubChem ID:165548577

(2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}hexanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}hexanoic acid
    • 2648934-07-8
    • (2S)-2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}hexanoic acid
    • EN300-1511839
    • インチ: 1S/C28H36N2O5/c1-4-5-14-25(27(32)33)30-26(31)19(15-18(2)3)16-29-28(34)35-17-24-22-12-8-6-10-20(22)21-11-7-9-13-23(21)24/h6-13,18-19,24-25H,4-5,14-17H2,1-3H3,(H,29,34)(H,30,31)(H,32,33)/t19?,25-/m0/s1
    • InChIKey: GBXCOOQNYIWMHJ-BIAFCPFJSA-N
    • ほほえんだ: O(C(NCC(C(N[C@H](C(=O)O)CCCC)=O)CC(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 480.26242225g/mol
  • どういたいしつりょう: 480.26242225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 13
  • 複雑さ: 690
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.5

(2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}hexanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1511839-2500mg
(2S)-2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}hexanoic acid
2648934-07-8
2500mg
$6602.0 2023-09-27
Enamine
EN300-1511839-5000mg
(2S)-2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}hexanoic acid
2648934-07-8
5000mg
$9769.0 2023-09-27
Enamine
EN300-1511839-0.25g
(2S)-2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}hexanoic acid
2648934-07-8
0.25g
$3099.0 2023-06-05
Enamine
EN300-1511839-1.0g
(2S)-2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}hexanoic acid
2648934-07-8
1g
$3368.0 2023-06-05
Enamine
EN300-1511839-100mg
(2S)-2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}hexanoic acid
2648934-07-8
100mg
$2963.0 2023-09-27
Enamine
EN300-1511839-1000mg
(2S)-2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}hexanoic acid
2648934-07-8
1000mg
$3368.0 2023-09-27
Enamine
EN300-1511839-0.1g
(2S)-2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}hexanoic acid
2648934-07-8
0.1g
$2963.0 2023-06-05
Enamine
EN300-1511839-5.0g
(2S)-2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}hexanoic acid
2648934-07-8
5g
$9769.0 2023-06-05
Enamine
EN300-1511839-2.5g
(2S)-2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}hexanoic acid
2648934-07-8
2.5g
$6602.0 2023-06-05
Enamine
EN300-1511839-10.0g
(2S)-2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}hexanoic acid
2648934-07-8
10g
$14487.0 2023-06-05

(2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}hexanoic acid 関連文献

(2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}hexanoic acidに関する追加情報

Introduction to (2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}hexanoic Acid (CAS No. 2648934-07-8)

(2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}hexanoic acid is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine due to its unique structural features and potential therapeutic applications. This compound, identified by its CAS number 2648934-07-8, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development.

The molecular structure of (2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}hexanoic acid is characterized by a complex arrangement of functional groups, including an amino group, a methoxycarbonyl group, and a hexanoic acid moiety. These components contribute to the compound's reactivity and its potential interactions with biological targets. The presence of the (9H-fluoren-9-yl)methoxycarbonyl group, in particular, suggests that this compound may have enhanced stability and bioavailability, which are crucial factors in drug design.

In recent years, there has been a growing interest in the development of novel therapeutic agents that can modulate biological pathways involved in various diseases. (2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}hexanoic acid has been investigated for its potential role in inhibiting key enzymes and receptors associated with inflammatory responses, cancer progression, and neurodegenerative disorders. Preliminary studies have shown that this compound exhibits significant binding affinity to certain protein targets, which could make it a valuable candidate for further pharmacological exploration.

The synthesis of (2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}hexanoic acid involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of chiral auxiliaries during the synthesis is essential to maintain the stereochemical integrity of the molecule. This aspect is particularly important in pharmaceutical applications, where enantiomeric purity can significantly impact the efficacy and safety of a drug.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The combination of structural features such as the fluorene moiety and the amino acid derivative suggests that it may possess multiple biological activities simultaneously. This polypharmacophoric nature makes it an attractive candidate for developing multifunctional therapeutics that can address complex diseases more effectively than single-target drugs.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy before conducting expensive wet-lab experiments. The use of molecular modeling techniques has been particularly useful in understanding how (2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}hexanoic acid interacts with its target proteins. These computational studies have provided valuable insights into the binding mechanisms and have helped guide the optimization process for improving its potency and selectivity.

The pharmacokinetic properties of this compound are also under investigation. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is critical for determining its clinical efficacy and safety profile. Preliminary data suggest that (2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}hexanoic acid exhibits favorable pharmacokinetic characteristics, including good solubility and moderate bioavailability. These properties are essential for developing an effective formulation that can be administered orally or through other routes.

In addition to its potential therapeutic applications, this compound has also shown promise in preclinical models as an antagonist or modulator of specific signaling pathways. For instance, studies have indicated that it may inhibit the activity of kinases involved in cancer cell proliferation and survival. By targeting these pathways, (2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}hexanoic acid could potentially disrupt tumor growth and induce apoptosis in cancer cells.

The development of novel drug candidates often involves collaboration between academic researchers and industry scientists. The synthesis and characterization of (2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}hexanoic acid have been facilitated by advancements in synthetic methodologies and analytical techniques. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography have all played crucial roles in confirming the structure and purity of this compound.

The future direction of research on this compound includes further exploration of its mechanism of action, optimization for improved pharmacological properties, and evaluation in clinical trials. By addressing these areas systematically, scientists hope to unlock the full therapeutic potential of (2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}hexanoic acid and develop new treatments for various human diseases.

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